![molecular formula C20H14O9 B14284149 6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid CAS No. 162797-37-7](/img/structure/B14284149.png)
6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, ketone functionalities, and an epoxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid typically involves multi-step organic reactions. These steps may include:
Formation of the anthraquinone core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Epoxidation: Formation of the epoxide ring using peracids such as m-chloroperbenzoic acid (m-CPBA).
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, possibly using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone functionalities can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation
Major Products
Oxidation: Formation of additional ketone or carboxylic acid groups
Reduction: Formation of secondary alcohols
Substitution: Formation of ethers or esters depending on the substituent
Aplicaciones Científicas De Investigación
6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, potentially affecting their function. The epoxide ring can undergo ring-opening reactions, which may lead to covalent modification of biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Diosmetin: An O-methylated flavone with similar hydroxyl and ketone functionalities.
3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl: Another complex organic molecule with multiple hydroxyl and ketone groups.
Uniqueness
6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid is unique due to its combination of hydroxyl groups, ketone functionalities, and an epoxide ring within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
162797-37-7 |
|---|---|
Fórmula molecular |
C20H14O9 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
3,7,9-trihydroxy-17-methyl-5,12-dioxo-16,20-dioxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2(15),3,6(11),7,9,13-hexaene-1-carboxylic acid |
InChI |
InChI=1S/C20H14O9/c1-19-2-3-20(29-19,18(26)27)14-11(28-19)6-9-13(17(14)25)16(24)12-8(15(9)23)4-7(21)5-10(12)22/h4-6,21-22,25H,2-3H2,1H3,(H,26,27) |
Clave InChI |
VFXZFYHLJCNYMX-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(O1)(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
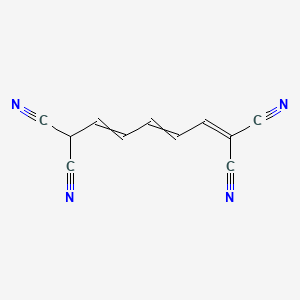
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
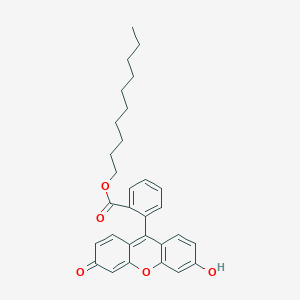
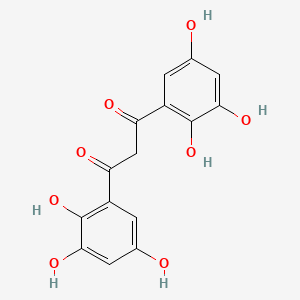
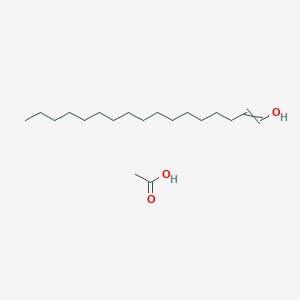

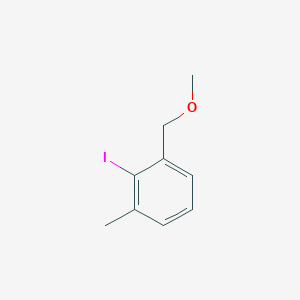
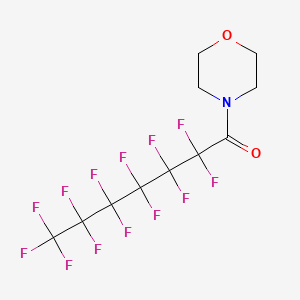
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
